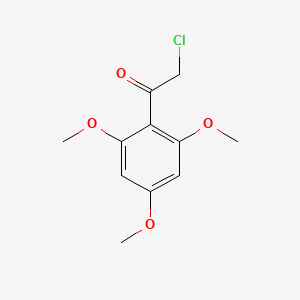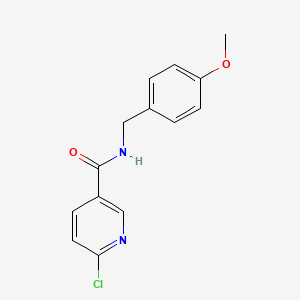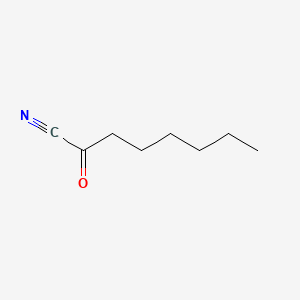
1-Nitro-3-(trichloromethyl)benzene
Overview
Description
1-Nitro-3-(trichloromethyl)benzene is an organic compound with the molecular formula C₇H₄Cl₃NO₂. It belongs to the family of nitroaromatic compounds, characterized by the presence of a nitro group (-NO₂) and a trichloromethyl group (-CCl₃) attached to a benzene ring. This compound is known for its applications in various scientific research fields, particularly in environmental toxicology and analytical chemistry .
Preparation Methods
1-Nitro-3-(trichloromethyl)benzene can be synthesized through several methods. One common synthetic route involves the nitration of 3-(trichloromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve the use of aluminum chloride as a catalyst in the presence of benzene-d₆ or chlorobenzene at elevated temperatures (around 80°C) for an extended period (approximately 90 hours). This method ensures a high yield of the desired product .
Chemical Reactions Analysis
1-Nitro-3-(trichloromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group activates the benzene ring towards nucleophilic attack. Common reagents include strong bases like sodium hydroxide or potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Nitro-3-(trichloromethyl)benzene is primarily used in scientific research, particularly in the fields of environmental toxicology and analytical chemistry. It serves as a reference compound for studying the environmental fate and behavior of nitroaromatic compounds. Additionally, it is used in the development of analytical methods for detecting and quantifying nitroaromatic pollutants in environmental samples.
In the field of chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules. It also finds applications in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-Nitro-3-(trichloromethyl)benzene involves its ability to undergo nucleophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This activation facilitates the displacement of other substituents on the benzene ring by nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
1-Nitro-3-(trichloromethyl)benzene can be compared with other nitroaromatic compounds such as 1-nitro-2-(trichloromethyl)benzene and 1-nitro-4-(trichloromethyl)benzene. These compounds share similar structural features but differ in the position of the nitro and trichloromethyl groups on the benzene ring. The unique positioning of these groups in this compound influences its reactivity and the types of reactions it undergoes .
Similar compounds include:
- 1-Nitro-2-(trichloromethyl)benzene
- 1-Nitro-4-(trichloromethyl)benzene
- 1,3,5-Trinitrobenzene
These compounds exhibit different chemical properties and reactivities due to the varying positions of the substituents on the benzene ring.
Properties
IUPAC Name |
1-nitro-3-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOQNHNJYMIBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380446 | |
| Record name | 1-nitro-3-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-58-0 | |
| Record name | 1-nitro-3-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






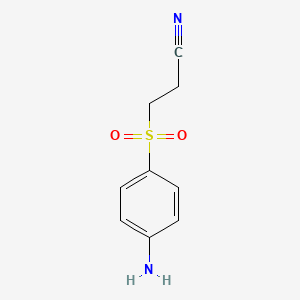


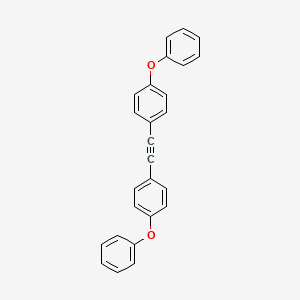

![1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B1620904.png)
